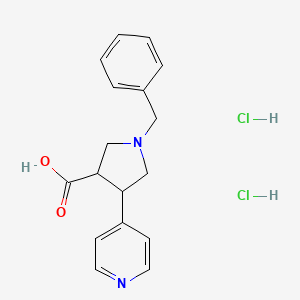
5,8-Difluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Difluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one: is a fluorinated organic compound with the molecular formula C₁₁H₁₀F₂O. This compound is part of the tetrahydronaphthalene family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 3-methyl-1,2,3,4-tetrahydronaphthalen-1-one using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the initial synthesis of the tetrahydronaphthalene core, followed by selective fluorination. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial-scale production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 5,8-Difluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed:
Oxidation: Formation of 5,8-difluoro-3-methyl-1,2,3,4-tetrahydronaphthalene-1,4-dione.
Reduction: Formation of 5,8-difluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: Formation of 5,8-dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,8-Difluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one is used as a building block for the synthesis of more complex fluorinated compounds
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor. The presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, making it a valuable tool in drug discovery and development.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. Fluorinated compounds are known for their improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and resistance to degradation make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 5,8-Difluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- 5,5-Difluoro-2,8-diformyl-1,3,7,9-tetramethyl-10-phenyl-5H-4l4,5l4-dipyrrolo[1,2-a:1’,2’-d]pyrazine
- 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4’‘-ethyl-2’,3,5-trifluoro-1,1’:4’,1’'-terphenyl
Comparison: Compared to similar compounds, 5,8-Difluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific substitution pattern and the presence of both fluorine and methyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced stability and reactivity compared to non-fluorinated analogs highlight its significance in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C11H10F2O |
|---|---|
Peso molecular |
196.19 g/mol |
Nombre IUPAC |
5,8-difluoro-3-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H10F2O/c1-6-4-7-8(12)2-3-9(13)11(7)10(14)5-6/h2-3,6H,4-5H2,1H3 |
Clave InChI |
HAVATXJQPTWFJI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(C=CC(=C2C(=O)C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


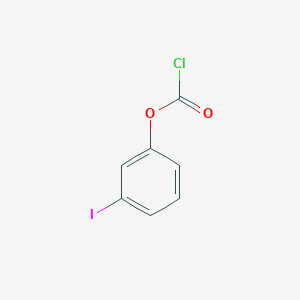
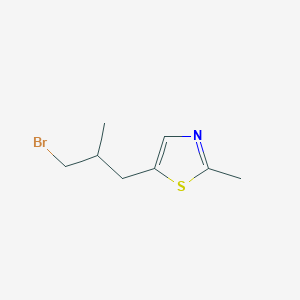
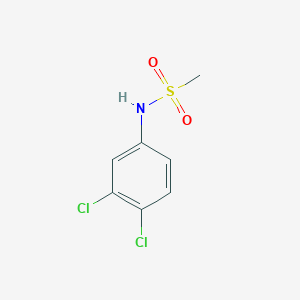
![3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B13206474.png)
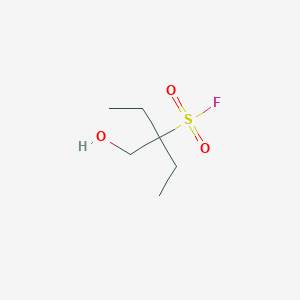
![Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13206482.png)

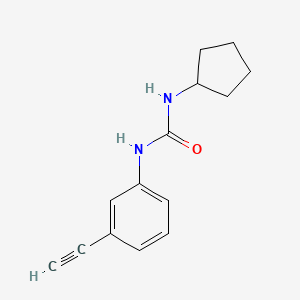
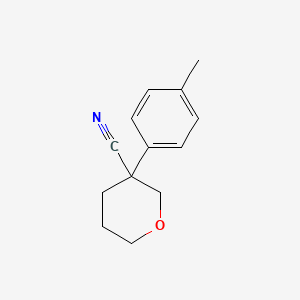

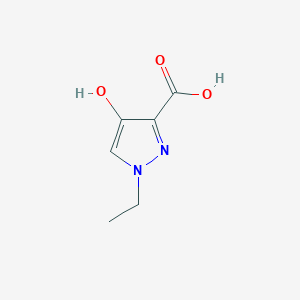
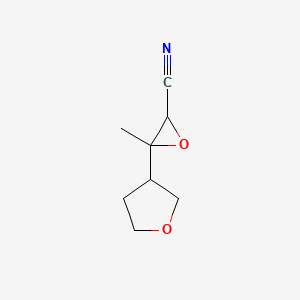
![{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13206508.png)
